![molecular formula C10H14N2O4 B181940 Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- CAS No. 24812-82-6](/img/structure/B181940.png)
Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-
Overview
Description
Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a nitrophenyl group and an imino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- typically involves the reaction of 3-nitroaniline with 2-chloroethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-nitroaniline and 2-chloroethanol.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Product Formation: The reaction yields Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- as the primary product.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also incorporates purification steps, such as recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The imino linkage also plays a role in the compound’s reactivity, facilitating interactions with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2,2’-[(4-nitrophenyl)imino]bis-: Similar structure but with the nitro group in the para position.
Ethanol, 2,2’-[(4-amino-3-nitrophenyl)imino]bis-: Contains an amino group in addition to the nitro group.
Uniqueness
Ethanol, 2,2’-[(3-nitrophenyl)imino]bis- is unique due to its specific substitution pattern and the presence of both nitro and imino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- (CAS No. 24812-82-6) is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. Its unique structure combines an imino linkage and a nitrophenyl group, which are believed to contribute to its biological efficacy.
Synthesis
The synthesis of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- typically involves a nucleophilic substitution reaction between 3-nitroaniline and 2-chloroethanol , often facilitated by a base such as sodium hydroxide. This reaction yields the target compound as the primary product.
- Molecular Formula: C10H14N2O4
- Molecular Weight: 226.23 g/mol
- Functional Groups: Nitro group, imino group
Antimicrobial Properties
Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- has been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0048 mg/mL |
Staphylococcus aureus | 0.0195 mg/mL |
Candida albicans | 0.0098 mg/mL |
These results indicate that Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- may have broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research has also explored the anticancer potential of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis-. The mechanism of action is thought to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of specific signaling pathways.
Case Studies
- In Vitro Studies : In cell line studies involving human cancer cells, treatment with varying concentrations of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- led to significant reductions in cell viability.
- Mechanism Exploration : The nitrophenyl group is believed to participate in redox reactions that can lead to oxidative stress in cancer cells, promoting cell death.
The biological activity of Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- is attributed to its interaction with specific molecular targets:
- Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer processes.
- Hydrogen Bonding : The imino group facilitates hydrogen bonding with biological molecules such as enzymes and receptors.
These interactions are crucial for modulating enzyme activity and influencing cellular responses.
Comparative Analysis with Similar Compounds
Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- can be compared to other similar compounds to highlight its unique properties:
Compound | Structure Type | Notable Activity |
---|---|---|
Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- | Para-substituted nitrophenyl | Moderate antimicrobial activity |
Ethanol, 2,2'-[(4-amino-3-nitrophenyl)imino]bis- | Amino and nitro substituted | Enhanced anticancer properties |
This table illustrates how variations in substitution patterns can affect biological activity.
Properties
IUPAC Name |
2-[N-(2-hydroxyethyl)-3-nitroanilino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c13-6-4-11(5-7-14)9-2-1-3-10(8-9)12(15)16/h1-3,8,13-14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFNTWPAEFXJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067025 | |
Record name | Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24812-82-6 | |
Record name | 2,2′-[(3-Nitrophenyl)imino]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24812-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2,2'-((3-nitrophenyl)imino)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024812826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC103358 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2,2'-[(3-nitrophenyl)imino]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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